molecular formula C6H11Cl2N3 B1448839 6-(Aminomethyl)pyridin-2-amine dihydrochloride CAS No. 1881329-18-5

6-(Aminomethyl)pyridin-2-amine dihydrochloride

Cat. No. B1448839
M. Wt: 196.07 g/mol
InChI Key: ICZLMEHHSARXBM-UHFFFAOYSA-N
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Description

“6-(Aminomethyl)pyridin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1881329-18-5 . It has a molecular weight of 196.08 and is a solid in physical form .


Molecular Structure Analysis

The Inchi Code for “6-(Aminomethyl)pyridin-2-amine dihydrochloride” is 1S/C6H9N3.2ClH/c7-4-5-2-1-3-6(8)9-5;;/h1-3H,4,7H2,(H2,8,9);2*1H .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The aminomethylation of hydroxy-substituted pyridines leads to the formation of hydroxy and bromomethyl derivatives, useful for further chemical transformations. This method demonstrates the utility of aminomethyl pyridines in synthesizing structurally diverse heterocyclic compounds (Smirnov, Kuz’min, & Kuznetsov, 2005).

Medicinal Chemistry

  • The synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines showcases the role of aminomethyl pyridines in creating small molecules for medicinal chemistry, emphasizing the compound's potential in drug discovery and the design of combinatorial libraries (Schmid, Schühle, & Austel, 2006).

Organometallic Chemistry

  • Organometallic complexes involving aminopyridines are highlighted for their unique structural and reactivity profiles. The synthesis of aminomethyl pyridine derivatives and their coordination to metal ions underscore the importance of these compounds in developing novel organometallic materials with potential applications in catalysis and materials science (Sadimenko, 2011).

Synthetic Organic Chemistry

  • Aminomethyl pyridines facilitate the synthesis of complex organic molecules through reactions such as aminomethylation, demonstrating their versatility as intermediates in organic synthesis. This capability is crucial for constructing molecules with precise structural and functional attributes, relevant in pharmaceuticals and high-performance materials (Li, Zhou, Yu, & Huang, 2017).

Coordination Chemistry

  • The design and synthesis of macrocyclic ligands incorporating aminomethyl pyridine units exhibit the compound's utility in forming complex ligands for metal ion coordination. Such ligands have diverse applications, including in catalysis, sensing, and the development of metal-organic frameworks (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

properties

IUPAC Name

6-(aminomethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-4-5-2-1-3-6(8)9-5;;/h1-3H,4,7H2,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZLMEHHSARXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)pyridin-2-amine dihydrochloride

CAS RN

1881329-18-5
Record name 6-(aminomethyl)pyridin-2-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 2
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 3
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 4
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 5
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 6
6-(Aminomethyl)pyridin-2-amine dihydrochloride

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